Oxanosine
Overview
Description
Mechanism of Action
Target of Action
Oxanosine, a novel guanosine analog antibiotic , primarily targets the enzyme GMP synthetase . This enzyme plays a crucial role in the purine biosynthesis pathway, converting inosine monophosphate (IMP) to guanosine monophosphate (GMP). By inhibiting GMP synthetase, this compound disrupts the normal functioning of this pathway .
Mode of Action
This compound interacts with its target, GMP synthetase, by acting as a competitive inhibitor . This means it competes with the natural substrate, IMP, for the active site of the enzyme. When this compound binds to the enzyme, it prevents the conversion of IMP to GMP, thereby inhibiting nucleic acid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine biosynthesis pathway . This pathway is responsible for the production of purine nucleotides, which are essential components of DNA and RNA. By inhibiting GMP synthetase, this compound disrupts the production of GMP, leading to a decrease in guanine nucleotides . This can have downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on these nucleotides.
Pharmacokinetics
It’s known that this compound can inhibit the growth of certain cells, such as hela cells , suggesting that it can be taken up by cells and exert its effects intracellularly
Result of Action
The primary result of this compound’s action is the inhibition of cell growth . By disrupting the purine biosynthesis pathway, this compound can inhibit nucleic acid synthesis, which is essential for cell growth and division . This can lead to the suppression of cell growth, as observed in HeLa cells and L-1210 leukemia in mice .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, this compound has been found to inhibit cell growth more strongly at a permissive temperature (33°C) than at a non-permissive temperature (39°C) . This suggests that temperature can influence the activity of this compound.
Biochemical Analysis
Biochemical Properties
Oxanosine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with inosine monophosphate dehydrogenase (IMP dehydrogenase), where this compound-5’-monophosphate acts as a potent inhibitor . This inhibition affects the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been shown to inhibit the replication of the HIV-1 strain in certain cell lines .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It inhibits the growth of HeLa human cervical cancer cells and reduces tumor growth in a murine lymphocytic leukemia model . This compound also influences cell signaling pathways by inhibiting IMP dehydrogenase, leading to alterations in nucleotide synthesis and cell proliferation . Furthermore, it has been observed to alter tumor cell morphology into a more normal phenotype in temperature-sensitive K-ras transformed rat kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to IMP dehydrogenase, inhibiting its activity and thus reducing the synthesis of guanine nucleotides . This inhibition leads to a decrease in DNA and RNA synthesis, which is crucial for cell proliferation. Additionally, this compound can be incorporated into DNA, causing mutations and potentially leading to cell death . The compound’s ability to cross-link with proteins further enhances its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, this compound’s inhibitory effects on cell growth and nucleotide synthesis become more pronounced, especially at lower temperatures . Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as IMP dehydrogenase and is incorporated into DNA and RNA . These interactions affect metabolic flux and metabolite levels, leading to alterations in nucleotide synthesis and cellular metabolism . The compound’s ability to inhibit key enzymes in nucleotide synthesis pathways makes it a potent antineoplastic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different cellular compartments . The compound’s localization within cells affects its activity and function, with higher concentrations observed in rapidly proliferating cells . This compound’s ability to cross-link with proteins also influences its distribution and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity. The compound is primarily localized in the nucleus, where it can be incorporated into DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The compound’s presence in the nucleus allows it to exert its cytotoxic effects by inhibiting nucleotide synthesis and causing DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxanosine can be synthesized through various chemical routes. One common method involves the reaction of 2′-deoxyguanosine with nitrous acid, resulting in the formation of 2′-deoxythis compound . Another method involves the use of 4-aminoimidazole derivatives or inosine as starting materials . The synthetic route typically includes steps such as protection of hydroxyl groups, formation of intermediates, and deprotection steps .
Industrial Production Methods
Industrial production of this compound involves the cultivation of an this compound-producing microorganism of the genus Streptomyces, preferably Streptomyces capreolus MG265-CF3 . The microorganism is cultured in a suitable medium, and this compound is accumulated in the culture broth. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Oxanosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . For example, it can be oxidized to form this compound-5′-monophosphate, which is a potent inhibitor of inosine monophosphate dehydrogenase .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include nitrous acid, thiocarbonyldiimidazole, and trimethyl phosphite . Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
Major products formed from the reactions of this compound include 2′-deoxythis compound, this compound-5′-monophosphate, and various derivatives with potential antiviral and antitumor activities .
Scientific Research Applications
Oxanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.
Biology: This compound plays a role in translational fidelity by preventing ribosomal frameshifting.
Medicine: It exhibits antitumor activity by inhibiting the growth of HeLa cells and reducing tumor growth in animal models.
Industry: This compound is used in the development of new antibiotics and pharmaceutical drugs.
Comparison with Similar Compounds
Oxanosine is unique compared to other nucleoside analogs due to its broad spectrum of biological activities. Similar compounds include:
Guanosine: A naturally occurring nucleoside with similar structural features but lacks the broad spectrum of biological activities seen in this compound.
Xanthosine: A deamination product of guanine with some overlapping biological activities but less potent than this compound.
This compound’s uniqueness lies in its ability to inhibit a wide range of biological processes, making it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUOVPUCZNICU-ZIYNGMLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80394-72-5 | |
Record name | Oxanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxanosine functions as a competitive inhibitor of certain key enzymes involved in nucleotide metabolism. [] For instance, it demonstrates competitive inhibition against guanosine monophosphate synthetase (GMP synthetase), hindering the biosynthesis of guanine nucleotides. [] Additionally, this compound exhibits potent, reversible, and competitive inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). []
A: IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides. [] By inhibiting IMPDH, this compound disrupts the delicate balance of nucleotide pools within cells. This disruption can lead to a reduction in DNA and RNA synthesis and can impact cellular processes that rely heavily on guanine nucleotides, such as cell signaling and energy metabolism.
A: Research indicates that this compound demonstrates increased potency against cells expressing the activated ras oncogene. [, , ] This selectivity suggests a potential therapeutic window for targeting cancer cells harboring ras mutations while minimizing off-target effects on healthy cells.
ANone: The molecular formula of this compound is C10H11N5O6, and its molecular weight is 297.22 g/mol.
A: Researchers rely on a combination of spectroscopic methods for structural elucidation of this compound. These methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. For instance, 13C NMR spectroscopy, coupled with mass spectrometry, has been instrumental in deciphering the mechanism of this compound formation. []
ANone: Further investigation is required to determine the stability profile of this compound under varying pH conditions.
A: this compound monophosphate (OxMP) acts as a covalent inhibitor of IMPDH. [] OxMP forms a unique ring-opened covalent adduct with the cysteine residue within the active site of IMPDH. Interestingly, this covalent adduct, termed E-OxMP, doesn't undergo hydrolysis as would be expected in the typical catalytic cycle. Instead, E-OxMP prefers to recyclize back to OxMP, thereby effectively trapping the enzyme in an inactive state. []
A: Yes, theoretical calculations, including high-level ab initio, density functional theory (DFT), self-consistent reaction field (SCRF) methods, molecular dynamics simulations, and thermodynamic integration calculations, have been applied to investigate the mutagenic properties of this compound. [] These studies have shed light on the tautomeric forms of this compound, its binding affinities to DNA bases, and its potential to induce mutations.
A: Modifications to the sugar moiety of this compound have been explored to assess their impact on anti-HIV activity. [] This involved synthesizing a series of sugar-modified derivatives of this compound and its carbocyclic analogs. [] The results suggest that specific alterations to the sugar component can influence the compound's antiviral properties.
A: The 2′-hydroxyl group of this compound appears to be essential for its potent inhibition of IMPDH. Studies with 2'-deoxythis compound, which lacks the 2′-hydroxyl group, reveal a significantly reduced inhibitory activity against IMPDH compared to this compound. []
ANone: Additional research is needed to ascertain the stability profile of this compound across a range of pH values.
A: While the provided abstracts don't delve into specific pharmacokinetic studies, they do mention that this compound has been evaluated in mouse models. [, , ] These studies likely involved assessing the compound's in vivo activity and potential efficacy in preclinical settings.
A: this compound has shown promising results in preclinical studies using rat kidney cells transformed with a temperature-sensitive K-ras gene. [] Treatment with this compound led to a reversion of the transformed morphology towards a more normal phenotype. []
A: In K-ras-transformed rat kidney cells, this compound not only reverts the transformed morphology but also restores the cellular content of fibronectin to levels comparable to those observed in normal cells. [] This suggests that this compound might counteract some of the phenotypic changes associated with ras oncogene activation.
A: A combination of liquid chromatography (LC) coupled with mass spectrometry (MS) and 13C NMR spectroscopy has been instrumental in elucidating the mechanism of this compound formation. [] These methods allow researchers to identify and quantify this compound and its potential intermediates in complex biological samples.
A: this compound was first isolated in 1981 from the culture filtrate of the actinomycete Streptomyces capreolus. [] It was initially recognized for its weak antibacterial activity, particularly against Escherichia coli. []
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